3-Chloro-2,4-difluoroaniline

Vue d'ensemble

Description

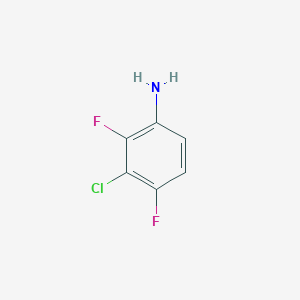

3-Chloro-2,4-difluoroaniline: is an organic compound with the molecular formula C₆H₄ClF₂N . It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2,4-difluoroaniline typically involves multiple steps:

Nitration Reaction: The starting material, such as 2,4,5-trichloronitrobenzene, undergoes nitration.

Reduction Reaction: The nitro group is reduced to an amino group.

Diazotization Reaction: The amino group is converted to a diazonium salt.

Fluorination Reaction: The diazonium salt is then fluorinated to introduce fluorine atoms.

Reduction Reaction: The final step involves reducing the intermediate to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on achieving high yields, purity, and cost-effectiveness while minimizing environmental impact .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 is susceptible to nucleophilic displacement under specific conditions due to the electron-withdrawing effects of adjacent fluorine atoms. Key reactions include:

The fluorines at positions 2 and 4 stabilize the transition state during substitution by enhancing ring electron deficiency, facilitating chlorine displacement. Industrial methods often employ phase-transfer catalysts (e.g., quaternary ammonium salts) to improve reaction efficiency .

Reductive Transformations

The amine group undergoes reduction under catalytic hydrogenation conditions:

Hydrogenation

-

Product : Partially reduced intermediates (e.g., cyclohexene derivatives) are observed, though full reduction to cyclohexylamine analogs is sterically hindered by halogen substituents.

Diazotization and Coupling

The primary amine group enables diazonium salt formation, critical for azo dye synthesis:

| Step | Conditions | Intermediate |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 3-Chloro-2,4-difluorobenzenediazonium chloride |

| Coupling | β-Naphthol, pH 9–10 | Azo dye (λₘₐₓ ~480 nm) |

Diazonium intermediates also participate in Sandmeyer reactions, forming aryl halides or cyanides via copper catalysis .

Electrophilic Aromatic Substitution

The electron-deficient ring limits electrophilic attacks, but directed meta-substitution can occur under strong conditions:

| Reaction | Reagents | Position |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Meta to amine (position 5) |

| Sulfonation | H₂SO₄ (oleum), 100°C | Meta to amine (position 5) |

Oxidative Degradation

The amine group oxidizes to nitro under harsh conditions:

Stability and Side Reactions

Applications De Recherche Scientifique

Pharmaceutical Applications

One of the primary applications of 3-Chloro-2,4-difluoroaniline is as an intermediate in the synthesis of pharmaceutical compounds.

- Anti-inflammatory Agents : It serves as a precursor for the synthesis of compounds like 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, which is known for its anti-inflammatory and analgesic properties .

Case Study: Synthesis of Anti-inflammatory Compounds

A study demonstrated the synthesis of a series of anti-inflammatory agents using this compound as a starting material. The reaction involved multiple steps including nitration and fluorination, yielding compounds with significant therapeutic efficacy against inflammatory diseases.

Agrochemical Applications

This compound is also utilized in the development of agrochemicals. Its derivatives have shown potential as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in target organisms.

Case Study: Herbicide Development

Research has indicated that derivatives synthesized from this compound exhibit herbicidal activity against broadleaf weeds. The structure-activity relationship (SAR) studies highlighted that modifications on the aniline structure can enhance herbicidal efficacy while reducing phytotoxicity to crops .

Material Science Applications

In material science, this compound is investigated for its role in developing advanced materials such as polymers and dyes.

- Polymer Synthesis : It acts as a monomer in the production of fluorinated polymers that possess high thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | >300°C |

| Chemical Resistance | High |

| Solubility in Organic Solvents | Moderate |

Mécanisme D'action

The mechanism of action of 3-Chloro-2,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- 2,4-Difluoroaniline

- 3,4-Difluoroaniline

- 2,5-Difluoroaniline

- 3,5-Dichloroaniline

- 2,6-Dichloroaniline

Comparison: 3-Chloro-2,4-difluoroaniline is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern can result in different chemical reactivity and biological activity compared to other similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance the compound’s stability and its ability to interact with specific molecular targets .

Activité Biologique

3-Chloro-2,4-difluoroaniline (C₆H₄ClF₂N) is an organic compound belonging to the class of halogenated anilines. Its unique structure, characterized by a benzene ring substituted with a chlorine atom and two fluorine atoms, contributes to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is synthesized through various chemical reactions, including nucleophilic substitutions and oxidation processes. The compound's molecular structure enhances its reactivity and ability to interact with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClF₂N |

| Molecular Weight | 165.55 g/mol |

| Melting Point | 41-43 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It can modulate cellular signaling pathways by influencing the activity of kinases and phosphatases. This modulation can lead to inhibition or activation of specific biochemical pathways, which may have implications in pharmacological applications.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Its binding affinity to certain enzymes allows it to inhibit their activity, thereby affecting metabolic processes. For instance, studies have shown that halogenated anilines can inhibit enzymes involved in drug metabolism and biosynthesis pathways, making them potential candidates for drug development.

Biological Activity Studies

Recent studies have explored the biological effects of this compound in various contexts:

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of halogenated anilines, including this compound. The compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Its effectiveness was comparable to standard antibiotics .

- Cytotoxicity :

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Case Study 1 : A study published in a peer-reviewed journal investigated the effects of this compound on drug-resistant bacterial strains. The results indicated that the compound could effectively inhibit growth in resistant strains, suggesting its potential as a new antimicrobial agent .

- Case Study 2 : Another research effort focused on the compound's role as a kinase inhibitor. The findings revealed that this compound could modulate kinase activity involved in cell proliferation and survival pathways, presenting opportunities for targeted cancer therapies .

Propriétés

IUPAC Name |

3-chloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTNWQPIBPBJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278839 | |

| Record name | 3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-34-5 | |

| Record name | 2613-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.